molecular formula C12H6F2N2O B6285675 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile CAS No. 1283125-54-1

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile

Cat. No.: B6285675
CAS No.: 1283125-54-1
M. Wt: 232.2
InChI Key:
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Description

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H6F2N2O. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a carbonitrile group.

Preparation Methods

The synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    2-(2,4-difluorophenyl)pyridine: This compound also contains a difluorophenyl group attached to a pyridine ring but lacks the carbonitrile group.

    4-(2,4-difluorophenoxy)pyridine: Similar to this compound, but with different substitution patterns on the phenoxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1283125-54-1

Molecular Formula

C12H6F2N2O

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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